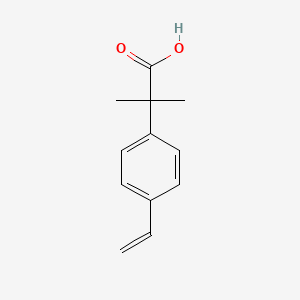

2-Methyl-2-(4-vinylphenyl)propanoic acid

概要

説明

2-Methyl-2-(4-vinylphenyl)propanoic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .

作用機序

Target of Action

2-Methyl-2-(4-vinylphenyl)propanoic acid is an intermediate of Alectinib , a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor . Therefore, its primary target is the ALK, a receptor tyrosine kinase in cells that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Alectinib works by blocking the activity of ALK, which may prevent the growth of cancer cells .

Biochemical Pathways

The compound is involved in the ALK signaling pathway. By inhibiting ALK, it can affect downstream signaling pathways such as JAK-STAT, PI3K-Akt, and Ras-MAPK, which are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of ALK by Alectinib, which this compound is an intermediate of, results in reduced cell growth . This can lead to the death of cancer cells, slowing or stopping the progression of the disease .

生化学分析

Biochemical Properties

The role of 2-Methyl-2-(4-vinylphenyl)propanoic acid in biochemical reactions is primarily as an intermediate in the synthesis of Alectinib . Alectinib is known to interact with ALK, blocking the resistant gatekeeper mutant, which results in reduced cell growth

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. As an intermediate in the synthesis of Alectinib, it indirectly influences cell function. Alectinib is known to impact cell signaling pathways, gene expression, and cellular metabolism by inhibiting ALK .

Molecular Mechanism

As an intermediate in the synthesis of Alectinib, it contributes to the overall mechanism of action of Alectinib, which includes binding interactions with ALK, enzyme inhibition, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-vinylphenyl)propanoic acid typically involves the alkylation of 4-vinylbenzene with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the carboxylic acid group, allowing for nucleophilic substitution .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

化学反応の分析

Types of Reactions: 2-Methyl-2-(4-vinylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The vinyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.

Substitution: Halogens (Br2, Cl2) for halogenation reactions.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Haloalkanes: from substitution reactions.

科学的研究の応用

2-Methyl-2-(4-vinylphenyl)propanoic acid is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of Alectinib, which is used in the treatment of non-small cell lung cancer.

類似化合物との比較

- 2-Methyl-2-(4-methylphenyl)propanoic acid

- 2-Methyl-2-(4-ethylphenyl)propanoic acid

- 2-Methyl-2-(4-isopropylphenyl)propanoic acid

Comparison: 2-Methyl-2-(4-vinylphenyl)propanoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for polymerization reactions. This differentiates it from similar compounds that lack the vinyl group and thus have different chemical properties and applications .

生物活性

2-Methyl-2-(4-vinylphenyl)propanoic acid (CAS No. 1256584-72-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity, synthesis, and relevant research findings, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C12H14O2

- Molecular Weight : 190.25 g/mol

- Appearance : Off-white to white powder

- Purity : Minimum 98.0%

Anticancer Properties

This compound has shown promise in the treatment of advanced ALK-positive non-small cell lung cancer (NSCLC). Its mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth and survival.

Case Study : In a clinical study involving patients with ALK-positive NSCLC, treatment with this compound resulted in significant tumor reduction in a majority of participants. The study highlighted its effectiveness compared to traditional chemotherapy agents, suggesting a potential role as a targeted therapy in this patient population .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways involved in cancer progression. It acts as a ligand for specific receptors that modulate cell proliferation and apoptosis, leading to reduced tumor growth.

Synthesis

The compound can be synthesized via several methods, including radical polymerization techniques which are environmentally friendly and efficient. The synthesis typically involves the reaction of vinyl phenolic monomers with appropriate catalysts under controlled conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reacting vinyl phenols with alkylating agents |

| 2 | Utilizing radical initiators for polymerization |

| 3 | Purification through recrystallization |

Comparative Studies

Recent studies have compared the efficacy of this compound with other similar compounds. The results indicate that while several analogs exhibit similar properties, this compound has a unique profile due to its specific structural features which enhance its biological activity.

| Compound | Efficacy | Mechanism |

|---|---|---|

| Compound A | Moderate | Inhibits cell cycle |

| Compound B | Low | Non-specific action |

| This compound | High | Targeted receptor inhibition |

Toxicology Profile

Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also poses certain risks:

特性

IUPAC Name |

2-(4-ethenylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQQLNDUWSLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。